molecular formula C13H7BrClF3N4 B2622062 3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 338953-41-6

3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2622062
CAS No.: 338953-41-6
M. Wt: 391.58
InChI Key: KEYMZPDWDIJUGF-UHFFFAOYSA-N
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Description

3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS: 338953-41-6) is a heterocyclic compound with a pyrazolo[1,5-a]pyrimidine core. Its molecular formula is C₁₃H₇BrClF₃N₄, and it has a molar mass of 391.57 g/mol . Key structural features include:

  • Position 3: Bromine substituent, enabling cross-coupling reactions for further derivatization.
  • Position 6: 3-Chloro-5-(trifluoromethyl)pyridinyl group, contributing to electron-withdrawing effects and steric bulk.
  • Position 2: Methyl group, which enhances metabolic stability compared to bulkier substituents .

This compound is a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antitrypanosomal agents .

Properties

IUPAC Name

3-bromo-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClF3N4/c1-6-10(14)12-20-3-7(5-22(12)21-6)11-9(15)2-8(4-19-11)13(16,17)18/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYMZPDWDIJUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1Br)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyValue
IUPAC Name 3-bromo-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine
CAS Number 338953-44-9
Molecular Weight 453.64 g/mol
Molecular Formula C18H9BrClF3N4

The presence of the trifluoromethyl group is notable for enhancing the compound's metabolic stability and bioavailability.

The biological activity of this compound primarily involves its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors, particularly in cancer pathways. The trifluoromethyl group enhances binding affinity and selectivity towards these targets, leading to potential therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays have shown that these compounds can inhibit cell proliferation, migration, and induce apoptosis in cancer cells.

Case Study:
A study published in MDPI reported that related pyrazolo[1,5-a]pyrimidines exhibited IC50 values in the range of 0.3–24 µM against targets such as EGFR and VEGFR-2. This suggests that the compound may share similar inhibitory properties, making it a candidate for further exploration in cancer therapeutics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other similar structures:

Compound NameAnticancer Activity (IC50)Selectivity
3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl) 0.3–24 µMHigh (EGFR/VGFR-2)
Phenylpyrazolo[3,4-d]pyrimidine derivatives Variable (0.3–24 µM)Moderate to High

This table illustrates that while many compounds exhibit anticancer activities, the specific substitution pattern in this compound may contribute to its distinct pharmacological profile.

Synthetic Routes and Applications

The synthesis of this compound typically involves several steps starting from commercially available precursors. The formation of the pyrazolo[1,5-a]pyrimidine core can be achieved through cyclization reactions under acidic or basic conditions followed by bromination processes .

In addition to its potential as an anticancer agent, this compound is also being investigated for use in developing inhibitors for various enzymes involved in disease pathways. Its structural features allow for further functionalization through cross-coupling reactions.

Scientific Research Applications

Physical Properties

The compound is characterized by the following physical properties:

  • Appearance : Typically a solid at room temperature.
  • Solubility : Soluble in organic solvents, but limited solubility in water.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it inhibits specific cancer cell lines, potentially through mechanisms involving the inhibition of key signaling pathways associated with tumor growth .
  • Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory effects, making it a candidate for developing treatments for chronic inflammatory diseases .
  • Antiviral Activity : Preliminary studies suggest that 3-bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine may possess antiviral properties, particularly against certain viral infections by interfering with viral replication processes .

Material Science

  • Polymer Additives : Due to its unique structural features, the compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties .
  • Fluorescent Probes : The trifluoromethyl group and the aromatic systems present in the molecule make it suitable for use as a fluorescent probe in biological imaging applications, allowing researchers to track cellular processes in real-time .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of cancer cell proliferation in vitro; potential pathways identified.
Anti-inflammatory EffectsReduction of inflammatory markers in animal models; suggests therapeutic potential.
Antiviral MechanismInhibition of viral replication observed; further studies required for mechanism elucidation.
Polymer ApplicationsImproved mechanical properties in polymer blends; enhanced thermal stability noted.

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Name Position 2 Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications
3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine Methyl C₁₃H₇BrClF₃N₄ 391.57 Higher metabolic stability; intermediate for kinase inhibitors
3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine Phenyl C₁₈H₁₀BrClF₃N₄ 453.64 Increased lipophilicity (XLogP3 = 4.8); potential for enhanced target binding
6-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine 4-Methoxyphenyl C₁₉H₁₂ClF₃N₄O 404.80 Methoxy group improves solubility; explored in antitrypanosomal research

Key Insights :

  • The methyl group at position 2 reduces steric hindrance and enhances metabolic stability compared to phenyl derivatives .

Substituent Variations at Position 7 and 5

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 7-Trifluoromethyl; 5-(4-fluorophenyl) C₁₉H₁₁Cl₂F₄N₃ 434.20 Enhanced antitrypanosomal activity; single-crystal structure validated
5-(2-Hydroxy-4-isopropoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidine 5-Hydroxy-isopropoxyphenyl C₂₀H₁₈N₂O₂ 342.38 Antifungal activity against phytopathogens; hydroxyl group enables hydrogen bonding

Key Insights :

  • Trifluoromethyl groups at position 7 enhance electronic effects and resistance to metabolic degradation .
  • Hydroxy and isopropoxy groups at position 5 improve antifungal activity through polar interactions with biological targets .

Functionalization via Cross-Coupling Reactions

The 3-bromo substituent in the target compound enables Suzuki-Miyaura cross-coupling reactions for diverse derivatization. For example:

  • 3-Arylated pyrazolo[1,5-a]pyrimidines synthesized via microwave-assisted methods show improved yields and reaction efficiency compared to traditional thermal conditions .
  • In 5-(biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, the bromo group is replaced with a pyridinylmethylamine moiety, enhancing hydrogen-bonding capacity (H-bond acceptor count = 7) and antitrypanosomal activity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-Phenyl Analog 7-Trifluoromethyl Analog
Molecular Weight 391.57 453.64 434.20
XLogP3 ~3.5 (estimated) 4.8 4.2
Topological Polar Surface Area ~43 Ų 43.1 Ų 45 Ų
Hydrogen Bond Acceptors 6 6 7

Key Insights :

  • Lower molecular weight and XLogP3 in the target compound suggest better aqueous solubility than its phenyl analogue.
  • The trifluoromethyl analogue’s higher hydrogen bond acceptor count correlates with improved target binding in kinase inhibition assays .

Q & A

Q. What criteria should guide the selection of catalysts for scalable synthesis?

  • Methodology :
  • Turnover Number (TON) : Prefer Pd catalysts (e.g., Pd(PPh₃)₄) with TON > 1,000 to minimize metal loading.
  • Ligand Effects : Bulky ligands (e.g., XPhos) suppress β-hydride elimination in coupling steps.
  • Cost vs. Efficiency : Balance catalyst expense (e.g., Pt vs. Pd) with reaction yield and scalability .

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